N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Catalog No.
S6732753
CAS No.
2548990-83-4
M.F
C16H21N3O2S
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopr...

CAS Number

2548990-83-4

Product Name

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C16H21N3O2S/c17-10-13-3-5-14(6-4-13)11-19-9-1-2-15(12-19)18-22(20,21)16-7-8-16/h3-6,15-16,18H,1-2,7-9,11-12H2

InChI Key

FFYFARKBXPQLRQ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic compound characterized by its unique structure, which includes a piperidine ring substituted with a 4-cyanophenyl group and a cyclopropanesulfonamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be attributed to the functional groups present in its structure. The sulfonamide group is known for its ability to participate in nucleophilic substitution reactions, while the piperidine ring can undergo various transformations such as alkylation and acylation. Additionally, the presence of the cyano group may allow for further derivatization through reactions like nucleophilic additions or reductions.

The synthesis of N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multi-step organic reactions. A common approach may include:

  • Formation of the piperidine ring: Starting from suitable precursors, the piperidine structure can be synthesized through cyclization reactions.
  • Introduction of the 4-cyanophenyl group: This can be achieved via alkylation or arylation methods.
  • Cyclopropane formation: The cyclopropane moiety can be introduced through cyclopropanation reactions, often using reagents like diazomethane or other cyclopropanating agents.
  • Sulfonamide formation: Finally, the sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

These steps require careful optimization to ensure high yields and purity of the final product.

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has potential applications in drug discovery and development due to its structural characteristics. It may serve as a lead compound in designing new therapeutics aimed at treating diseases involving enzyme inhibition or receptor modulation. Furthermore, its unique structure could facilitate studies on structure-activity relationships in medicinal chemistry.

Interaction studies involving N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide would typically focus on its binding affinity and selectivity towards biological targets. These studies may employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To assess biological activity and determine effective concentrations.
  • Binding studies: To evaluate affinity and kinetics using radiolabeled ligands or fluorescence-based methods.

Such studies are crucial for understanding the pharmacological potential of this compound.

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide shares structural similarities with several other compounds, which can be categorized based on their functional groups and biological activities. Here are some comparable compounds:

Compound NameStructural CharacteristicsBiological Activity
N-[1-(4-cyanophenyl)piperidin-3-yl]acetamidePiperidine with acetamidePotential enzyme inhibitor
4-methyl-N-(1-(4-cyanophenyl)piperidin-3-yl)benzene-sulfonamideSulfonamide derivativeAnticancer properties
N-(2-(4-methylpiperazin-1-yl)sulfonyl)propanamidoPiperazine-based sulfonamideAntimicrobial activity

Uniqueness: The presence of both a cyclopropane and a sulfonamide group distinguishes N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide from other compounds, potentially enhancing its pharmacological profile and offering unique interactions with biological targets.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

319.13544809 g/mol

Monoisotopic Mass

319.13544809 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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